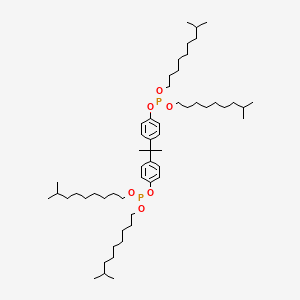
2,1,3-Benzothiadiazol-4-ol
Overview
Description
2,1,3-Benzothiadiazol-4-ol is a unique chemical compound with the empirical formula C6H4N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Oc1cccc2nsnc12 . This indicates that the molecule is composed of a benzene ring fused to a 1,2,5-thiadiazole .Scientific Research Applications
Coordination Chemistry and Crystal Engineering
2,1,3-Benzothiadiazol-4-ol demonstrates significant potential in coordination chemistry and crystal engineering. Functionalized derivatives of this compound have been used to form complexes with metals such as zinc, resulting in structurally unique zinc complexes. These complexes showcase novel coordination types and are studied using techniques like UV-Vis and IR spectroscopy, as well as DFT and QTAIM calculations. Additionally, the compound plays a role in the crystal engineering of organic solids, forming charge transfer complexes with unique donor and acceptor moieties derived from the 2,1,3-benzothiadiazole ring system. This application hints at new possibilities for organic solid engineering (Bashirov et al., 2014).
Molecular Organization in Optoelectronic Devices
The molecular organization of 2,1,3-Benzothiadiazole derivatives is crucial for applications in thin-film optoelectronic devices. The structuring of these derivatives on planar and nonplanar molecular cores, influenced by S···N bonding and other interactions, leads to unique molecular organizations. These arrangements differ from those of analogous arenes and are instrumental in creating compounds with extended π-conjugation systems and specific molecular organizations. This aspect is particularly valuable in the co-crystallization with fullerenes like C60 and C70, opening avenues for novel optoelectronic device designs (Langis-Barsetti et al., 2017).
Light Technology and Photoluminescence
2,1,3-Benzothiadiazole is extensively utilized in the field of photoluminescent compounds and light technology. Its derivatives are key components in organic light-emitting diodes, solar cells, liquid crystals, dyes, and photovoltaic cells. The compound's role in enhancing the electronic properties of organic materials is pivotal, especially due to its strong electron-withdrawing ability. This application is critical in the development of small molecules for light technology, showcasing its versatility in the field of molecular organic electronics (Neto et al., 2013).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of π-extended molecular 2,1,3-benzothiadiazoles make them suitable for testing as organic light-emitting diodes (OLEDs). These derivatives exhibit high fluorescent quantum yields, high electron affinities, and adequate band gap values. The unique lifetimes and electrochemical behaviors of these compounds, influenced by substitutions and molecular extensions, make them significant in the study and development of OLED materials (Neto et al., 2005).
Applications in Organic Light-Emitting Diodes
2,1,3-Benzothiadiazole and its derivatives are integral in constructing organic light-emitting diodes, organic solar cells, and organic field-effect transistors. Their ability to improve electronic properties due to strong electron-withdrawing capabilities makes them valuable in synthesizing various polymers, small molecules, and metal complexes. The focus on these derivatives in molecular design rules underlines their significance in the advancement of organic light-emitting diodes and related technologies (Zhang et al., 2020).
Safety and Hazards
The safety data sheet for 2,1,3-Benzothiadiazol-4-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Future Directions
A recent study has shown that a new luminescent metal-organic framework based on 2,1,3-benzothiadiazol-4-ol demonstrated promising sensing properties towards antibiotics and a toxic natural polyphenol gossypol . This indicates potential future directions for the use of this compound in the development of sensitive methods for the detection of various substances .
Mechanism of Action
Target of Action
2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are primarily used as acceptor units in the development of photoluminescent compounds . They play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The interaction of this compound with its targets primarily involves the improvement of electronic properties of the resulting organic materials . This is achieved due to their strong electron-withdrawing ability, which allows for the construction of molecules with the unit core of BT and its derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the development of photoluminescent compounds . These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the improvement of the electronic properties of the resulting organic materials . This is achieved through its role as an acceptor unit in the development of photoluminescent compounds .
Biochemical Analysis
Biochemical Properties
2,1,3-Benzothiadiazol-4-ol plays a crucial role in biochemical reactions, particularly as an electron acceptor in redox processes . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes often involves the formation of a complex where this compound acts as a substrate, leading to its subsequent oxidation . Additionally, this compound has been shown to interact with glutathione S-transferases, which are involved in detoxification processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cellular stress . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites . Understanding the dosage effects is essential for determining the therapeutic window and safety margins of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its redox activity . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various oxidized metabolites . These metabolites can further participate in biochemical reactions, including conjugation with glutathione and other detoxification processes . The involvement of this compound in these metabolic pathways highlights its potential role in modulating cellular redox balance and detoxification mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . For example, the presence of mitochondrial targeting sequences can facilitate the accumulation of this compound in mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQIDLQSPAWDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969479, DTXSID601311325 | |
| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-66-8, 54377-04-7 | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrimidine, 5-hexyl-2-[4-(nonyloxy)phenyl]-](/img/structure/B1622088.png)
![[(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B1622090.png)
![[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] 2-phenylacetate](/img/structure/B1622091.png)





![Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-](/img/structure/B1622097.png)
